molecular formula C10H20ClNO2 B2808433 [(3aS,7aR)-7a-(hydroxymethyl)-octahydro-1H-isoindol-3a-yl]methanol hydrochloride CAS No. 2137147-02-3

[(3aS,7aR)-7a-(hydroxymethyl)-octahydro-1H-isoindol-3a-yl]methanol hydrochloride

Cat. No. B2808433
CAS RN: 2137147-02-3
M. Wt: 221.73
InChI Key: PKXPRDZCQZMRDC-JMVWIVNTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[(3aS,7aR)-7a-(hydroxymethyl)-octahydro-1H-isoindol-3a-yl]methanol hydrochloride” is a chemical compound with the CAS Number: 2137147-02-3 . It has a molecular weight of 221.73 and its IUPAC name is ( (3aR,7aS)-hexahydro-1H-isoindole-3a,7a-diyl)dimethanol hydrochloride . The compound is typically stored at room temperature and is available in powder form .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Its molecular formula is C10H20ClNO2 and it has a molecular weight of 221.73 . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the search results.

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of Octose Derivatives : An example of the synthesis of sugar-related compounds, starting from a compound similar to the one , has been demonstrated by Anzai and Saita (1977). They synthesized the sugar portion of octosyl acids, with 7a being acid-liable and reacting with methanol to afford an isopropylidene compound through furanose-ring opening (Anzai & Saita, 1977).

  • Structural Analysis of Derivatives : The study of the structure of derivatives like the title compound benzyl 2-benzyl-4-[(3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-2-yl]-4-oxobutanoate by Shang et al. (2012) provides insights into the conformation and stereochemistry of similar compounds. They observed different ring conformations in these compounds, indicating the diverse structural possibilities (Shang, Xu, Zheng, & Zhang, 2012).

Chemical Reactions and Mechanisms

  • Solvolytic Approach to Hydroazulenes : Scanio and Hill (1971) explored the solvolysis of methanesulphonates related to the compound of interest. Their work sheds light on the potential reactivity and transformation of such compounds under different chemical conditions (Scanio & Hill, 1971).

  • Isomerization Studies : The work of Uyehara, Miyakoshi, and Kitahara (1979) on the isomerization of related compounds with sodium methoxide in methanol offers valuable information on the reaction mechanisms and structural transformations of similar chemical entities (Uyehara, Miyakoshi, & Kitahara, 1979).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with this compound are H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

[(3aR,7aS)-7a-(hydroxymethyl)-2,3,4,5,6,7-hexahydro-1H-isoindol-3a-yl]methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c12-7-9-3-1-2-4-10(9,8-13)6-11-5-9;/h11-13H,1-8H2;1H/t9-,10+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKXPRDZCQZMRDC-JMVWIVNTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CNCC2(C1)CO)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@]2(CNC[C@]2(C1)CO)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.